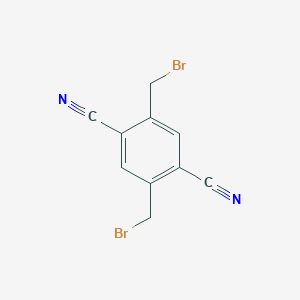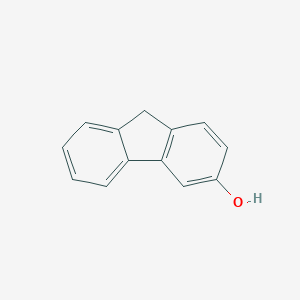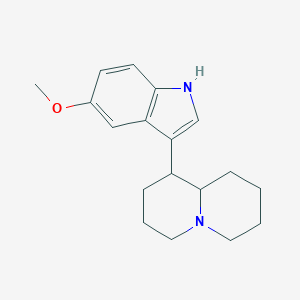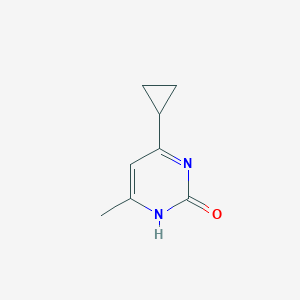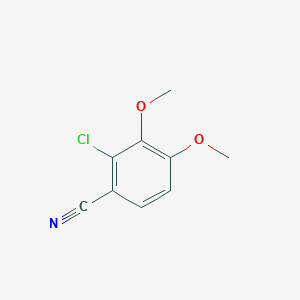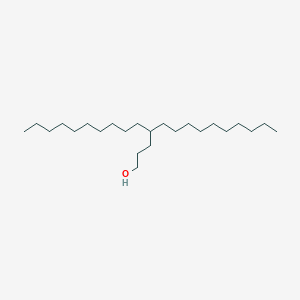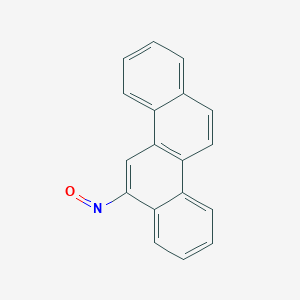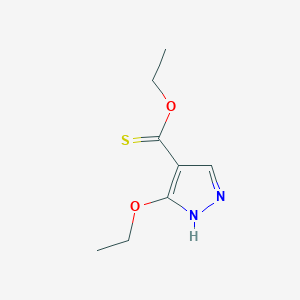
O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate, also known as ethiprole, is a systemic insecticide used to control pests in agriculture. It belongs to the pyrazole group of chemicals and has a broad spectrum of activity against various insects, including beetles, caterpillars, and aphids. Ethiprole was first introduced in 2006 and has since been widely used in many countries.
Wirkmechanismus
Ethiprole acts by disrupting the nervous system of insects, specifically by targeting the nicotinic acetylcholine receptors. This leads to paralysis and ultimately death of the insect. The mechanism of action of O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate is similar to that of neonicotinoid insecticides, but with a different chemical structure.
Biochemische Und Physiologische Effekte
Ethiprole has been shown to have a low toxicity to mammals, birds, and fish, but it can still have some effects on non-target organisms. Studies have shown that O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate can affect the behavior and reproduction of bees, which are important pollinators for many crops. Ethiprole can also have some effects on aquatic organisms, particularly invertebrates, which can be exposed to the chemical through runoff from agricultural fields.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate in lab experiments is its high potency against a wide range of insect pests. This makes it a useful tool for studying insect physiology and behavior. However, one limitation of using O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate is its potential effects on non-target organisms, which can confound the results of experiments. Careful consideration should be given to the dosage and exposure time when using O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate in lab experiments.
Zukünftige Richtungen
There are several future directions for research on O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate. One area of interest is the development of new formulations that can improve the efficacy and safety of the chemical. Another area of research is the effects of O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate on non-target organisms, particularly bees and aquatic invertebrates. Finally, there is a need for more studies on the long-term effects of O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate on the environment and human health.
Synthesemethoden
The synthesis of O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate involves several steps, starting with the reaction of ethyl acetoacetate and hydrazine hydrate to form 3-amino-1H-pyrazole-4-carboxylic acid ethyl ester. This intermediate is then reacted with carbon disulfide and sodium hydroxide to form O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate. The final product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethiprole has been extensively studied for its insecticidal activity and its effects on non-target organisms. It has been found to be highly effective against a wide range of insect pests, including those that are resistant to other insecticides. Ethiprole has also been shown to have a low toxicity to mammals, birds, and fish, making it a safer alternative to some of the older insecticides.
Eigenschaften
CAS-Nummer |
119224-91-8 |
|---|---|
Produktname |
O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate |
Molekularformel |
C8H12N2O2S |
Molekulargewicht |
200.26 g/mol |
IUPAC-Name |
O-ethyl 5-ethoxy-1H-pyrazole-4-carbothioate |
InChI |
InChI=1S/C8H12N2O2S/c1-3-11-7-6(5-9-10-7)8(13)12-4-2/h5H,3-4H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
DMAPXISQMTUBIK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=NN1)C(=S)OCC |
Kanonische SMILES |
CCOC1=C(C=NN1)C(=S)OCC |
Synonyme |
1H-Pyrazole-4-carbothioicacid,3-ethoxy-,O-ethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



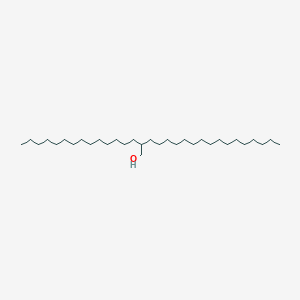
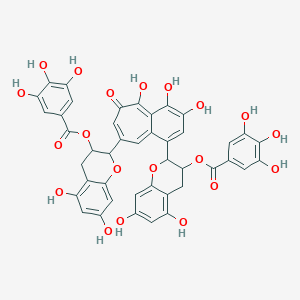


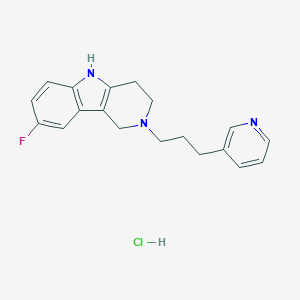
![7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one](/img/structure/B47685.png)
